Aminoethyl-SS-ethylalcohol
CAS No.: 15579-01-8
Cat. No.: VC0518509
Molecular Formula: C4H11NOS2
Molecular Weight: 153.3 g/mol
Purity: >97% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 15579-01-8 |
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Molecular Formula | C4H11NOS2 |
Molecular Weight | 153.3 g/mol |
IUPAC Name | 2-(2-aminoethyldisulfanyl)ethanol |
Standard InChI | InChI=1S/C4H11NOS2/c5-1-3-7-8-4-2-6/h6H,1-5H2 |
Standard InChI Key | OAHFAPXIBISUJB-UHFFFAOYSA-N |
SMILES | C(CSSCCO)N |
Canonical SMILES | C(CSSCCO)N |
Appearance | Solid powder |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Physical Properties
Aminoethyl-SS-ethylalcohol possesses the molecular formula C₄H₁₁NOS₂ and a molecular weight of 153.3 g/mol . The compound’s structure comprises:
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A primary amine group (–NH₂) at the ethyl terminus, enabling nucleophilic reactions with activated carboxylates or carbonyl groups.
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A hydroxyl group (–OH) on the ethanol moiety, facilitating esterification or etherification.
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A central disulfide bond (–S–S–) that undergoes reductive cleavage in intracellular environments, particularly in response to glutathione (GSH) .
Table 1: Key Physicochemical Properties
Property | Value |
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Molecular Formula | C₄H₁₁NOS₂ |
Molecular Weight | 153.3 g/mol |
Boiling Point | Not reported |
Melting Point | Not reported |
Solubility | Soluble in polar solvents |
Stability | Sensitive to redox conditions |
The disulfide bridge confers redox sensitivity, with cleavage occurring at intracellular GSH concentrations (1–10 mM), making it ideal for tumor-targeted drug release .
Spectroscopic and Computational Characterization
Nuclear magnetic resonance (NMR) spectra reveal distinct signals for the amine (δ 2.8–3.1 ppm), hydroxyl (δ 1.5–2.0 ppm), and disulfide-linked ethyl chains (δ 2.5–2.7 ppm) . Density functional theory (DFT) simulations predict a bond dissociation energy of ~60 kcal/mol for the S–S bond, consistent with its susceptibility to reductive cleavage.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of Aminoethyl-SS-ethylalcohol involves a three-step process:
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Thiol-Disulfide Exchange: Reaction of 2-aminoethanethiol with 2-hydroxyethyl disulfide under acidic conditions yields the intermediate disulfide.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted thiols and byproducts .
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Crystallization: Recrystallization from ethanol/water mixtures achieves >97% purity.
Table 2: Optimized Reaction Conditions
Parameter | Value |
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Reaction Temperature | 25–30°C |
Catalyst | HCl (0.1 M) |
Yield | 78–85% |
Purity | >97% |
Industrial Manufacturing
Large-scale production employs continuous-flow reactors to enhance throughput and reduce oxidation side reactions. Critical challenges include:
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Minimizing disulfide scrambling during purification.
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Ensuring anhydrous conditions to prevent hydrolysis of the hydroxyl group .
Applications in Targeted Therapeutics
Antibody-Drug Conjugates (ADCs)
Aminoethyl-SS-ethylalcohol serves as a glutathione-cleavable ADC linker, bridging monoclonal antibodies (e.g., trastuzumab) to cytotoxic agents (e.g., monomethyl auristatin E). Key advantages include:
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Stability in Circulation: The disulfide bond remains intact in extracellular environments (low GSH), minimizing premature payload release .
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Controlled Intracellular Activation: Upon antibody internalization, elevated GSH in cancer cells reduces the S–S bond, releasing the payload .
Case Study: In HER2-positive breast cancer models, an ADC using this linker demonstrated a 5-fold increase in tumor-to-normal tissue drug accumulation compared to non-cleavable linkers .
PROTACs and Protein Degradation
As a PROTAC linker, Aminoethyl-SS-ethylalcohol connects E3 ubiquitin ligase ligands (e.g., von Hippel-Lindau) to target protein binders (e.g., BET inhibitors). The disulfide bond enables:
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Spatiotemporal Control: Reductive cleavage in specific subcellular compartments enhances degradation selectivity .
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Reduced Off-Target Effects: Transient linker stability limits unintended protein degradation .
Biological Activity and Mechanistic Insights
Redox-Responsive Drug Release
The disulfide bond’s cleavage kinetics depend on local GSH concentrations. In vitro studies demonstrate:
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Half-Life: 2–4 hours in 10 mM GSH (mimicking tumor cytosol) vs. >48 hours in 1 μM GSH (plasma).
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Cytotoxicity Correlation: Payload release rates directly correlate with cancer cell apoptosis (R² = 0.89) .
Bioconjugation Efficiency
The primary amine group reacts with N-hydroxysuccinimide (NHS) esters at pH 7.4 with a second-order rate constant of 0.15 M⁻¹s⁻¹, enabling efficient antibody conjugation.
Recent Advancements and Future Directions
Dual-Cleavable Linker Systems
Hybrid linkers combining disulfide and protease-sensitive motifs (e.g., valine-citrulline) exhibit synergistic release kinetics, achieving 98% tumor growth inhibition in murine xenografts .
Nanotechnology Integration
Encapsulation of Aminoethyl-SS-ethylalcohol-linked prodrugs in GSH-responsive nanoparticles enhances pharmacokinetics, with a 3-fold increase in AUC (area under the curve) compared to free ADCs .
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